molecular formula C15H13ClN2O3 B5697715 N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5697715
M. Wt: 304.73 g/mol
InChI Key: CVUPZYURSOANAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and a nitro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: 3-chloro-2-methylphenyl-4-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-chloro-2-methylphenyl-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds such as:

    N-(3-chloro-2-methylphenyl)-4-fluorobenzamide: Similar structure but with a fluorine substituent instead of a nitro group, which may alter its reactivity and biological activity.

    N-(3-chloro-2-methylphenyl)-4-methylbenzamide: Lacks the nitro group, which can significantly affect its chemical properties and applications.

    N-(3-chloro-2-methylphenyl)-4-methyl-3-aminobenzamide: The reduced form of the nitro compound, which may have different biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-14(9)18(20)21)15(19)17-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUPZYURSOANAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.